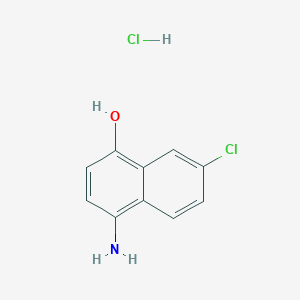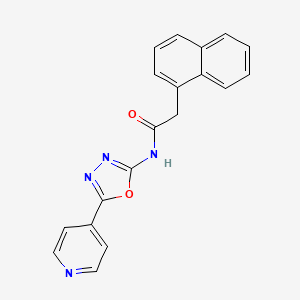
2,6-Dimethyl-4-(4-nitrobenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(4-nitrobenzyl)morpholine, commonly referred to as DMBM, is an organic compound that has been the subject of scientific research for over a decade. It is a versatile molecule that has been used in a variety of applications in a variety of fields, including biochemistry and pharmacology. DMBM has been used as a substrate for enzyme reactions, as a reagent for chemical synthesis, and as a tool for studying the structure and function of proteins.
Aplicaciones Científicas De Investigación
Smart Morpholine-functional Statistical Copolymers
Morpholine-functional homopolymers and copolymers have been synthesized and tested for their aqueous thermo-responsiveness. These polymers, including derivatives of morpholine, exhibit controlled polymerization and responsiveness to temperature changes in aqueous solutions, making them potential candidates for smart material applications (Lessard, Savelyeva, & Maríc, 2012).
Radiochemical Synthesis
A method for the carbon-14 radiosynthesis of non-narcotic morphine derivatives from starting materials including morpholine derivatives has been developed. This synthesis approach is significant for creating radiolabeled compounds for pharmaceutical research, providing insights into drug metabolism and distribution (Kitson & Knagg, 2006).
Weak Hydrogen Bonds Exploration
The study of weak hydrogen bonds in certain chemotherapeutic agents, where morpholine replaces piperidine, has provided valuable insights into molecular interactions that can influence drug design and development. This research underscores the importance of molecular structure in the development of therapeutics (Al-Mutairi et al., 2021).
Supramolecular Networks
Research on nickel and zinc complexes involving a morpholine derivative has led to the formation of one- and two-dimensional supramolecular networks through hydrogen bonding. These findings have implications for the design of molecular assemblies with potential applications in catalysis and materials science (Chen et al., 2009).
Copper(II) Nitrobenzoate Complexes
New copper(II) nitrobenzoate complexes with diheterocyclic bases including morpholine derivatives have been prepared and characterized. These complexes are explored for their magnetic properties and potential applications in material science and coordination chemistry (Manhas, Kalia, & Sardana, 2006).
Synthesis of Diselenides and Pyrazole Derivatives
Research has also been conducted on the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides and 1,3-diaryl-4-aminopyrazole derivatives from morpholine-based compounds, contributing to the fields of organic synthesis and pharmaceutical chemistry (Atanassov et al., 2002; Medrasi, Al-Sheikh, & Salaheldin, 2013).
Propiedades
IUPAC Name |
2,6-dimethyl-4-[(4-nitrophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-7-14(8-11(2)18-10)9-12-3-5-13(6-4-12)15(16)17/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHVLSZFXJPAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-2-phenylacetamide](/img/structure/B2600701.png)




![6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600707.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2600708.png)

![N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600712.png)


![N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2600716.png)
![N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2600717.png)
